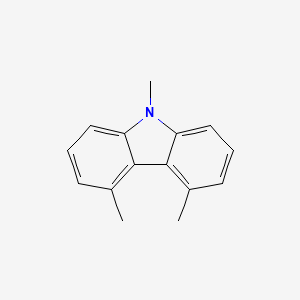
4,5,9-Trimethyl-9H-carbazole
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4,5,9-Trimethyl-9H-carbazole is an aromatic heterocyclic organic compound It is a derivative of carbazole, which consists of a tricyclic structure with two six-membered benzene rings fused on either side of a five-membered nitrogen-containing ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 4,5,9-Trimethyl-9H-carbazole can be achieved through various methods. One common approach involves the regioselective dilithiation of carbazole derivatives followed by electrophilic trapping
Industrial Production Methods: Industrial production of carbazole derivatives, including this compound, often involves the distillation of coal tar, where carbazole concentrates in the anthracene distillate . Modern techniques include selective crystallization from molten coal tar at high temperatures or low pressures .
Analyse Des Réactions Chimiques
Types of Reactions: 4,5,9-Trimethyl-9H-carbazole undergoes various chemical reactions, including:
Reduction: Reduction reactions can modify the electronic properties of the compound, making it useful in various applications.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Reagents like halogens, nitrating agents, and sulfonating agents are employed under controlled conditions.
Major Products Formed: The major products formed from these reactions include various substituted carbazoles, which can be further functionalized for specific applications.
Applications De Recherche Scientifique
4,5,9-Trimethyl-9H-carbazole has a wide range of applications in scientific research:
Mécanisme D'action
The mechanism of action of 4,5,9-Trimethyl-9H-carbazole involves its interaction with various molecular targets and pathways. It acts as a mediator in electron transfer processes, particularly in the conversion of carbazole into 2-aminobiphenyl-2,3-diol by carbazole 1,9a-dioxygenase . This electron transfer is crucial for its biological and chemical activities.
Comparaison Avec Des Composés Similaires
9H-Carbazole: The parent compound with a similar tricyclic structure but without the methyl substitutions.
3,6-Dimethylcarbazole: Another derivative with methyl groups at different positions, affecting its chemical properties and applications.
Polycarbazole: A polymeric form of carbazole with enhanced electrical and optoelectronic properties.
Uniqueness: 4,5,9-Trimethyl-9H-carbazole is unique due to its specific methyl substitutions, which enhance its stability, reactivity, and potential applications in various fields. The presence of methyl groups at the 4, 5, and 9 positions provides distinct electronic and steric effects, making it a valuable compound for research and industrial applications.
Propriétés
Numéro CAS |
51640-68-7 |
|---|---|
Formule moléculaire |
C15H15N |
Poids moléculaire |
209.29 g/mol |
Nom IUPAC |
4,5,9-trimethylcarbazole |
InChI |
InChI=1S/C15H15N/c1-10-6-4-8-12-14(10)15-11(2)7-5-9-13(15)16(12)3/h4-9H,1-3H3 |
Clé InChI |
WDHWBFQZGZCIMI-UHFFFAOYSA-N |
SMILES canonique |
CC1=C2C(=CC=C1)N(C3=CC=CC(=C32)C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




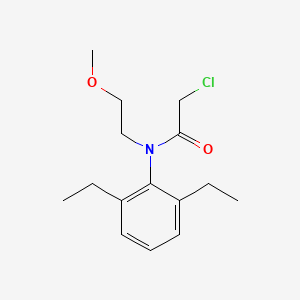
![Ethyl {cyano[2-(3-nitrophenyl)hydrazinylidene]acetyl}carbamate](/img/structure/B14658830.png)
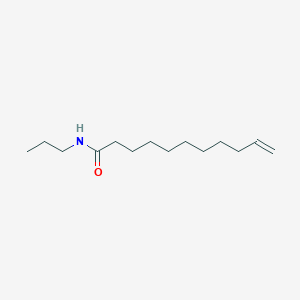
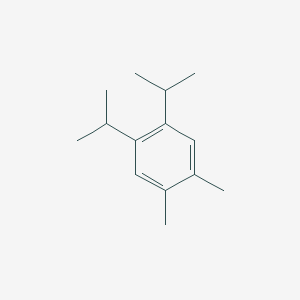
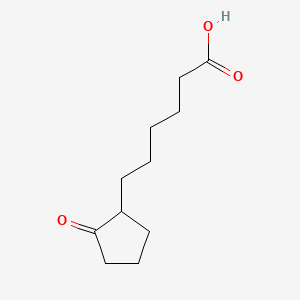

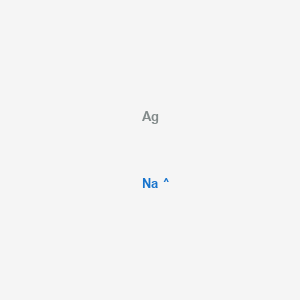
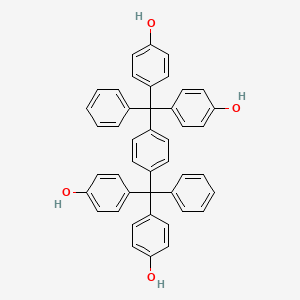

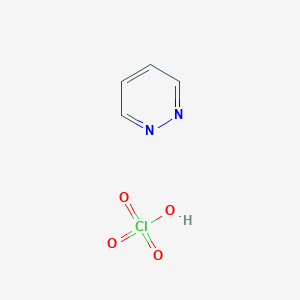
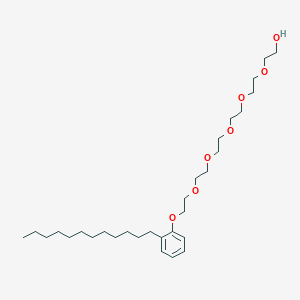
![1,1'-Oxybis[4-(1,1-diethoxyethyl)benzene]](/img/structure/B14658894.png)
